molecular formula C9H11NO4 B1490824 (E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid CAS No. 2098159-19-2

(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490824
CAS No.: 2098159-19-2
M. Wt: 197.19 g/mol
InChI Key: AQVTUROSYLXERW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid is a sophisticated chemical building block designed for advanced drug discovery applications. This compound features a 3-oxa-6-azabicyclo[3.1.1]heptane scaffold, which is recognized as a non-classical, three-dimensional isostere of piperidine . This scaffold provides enhanced spatial projection and distinct exit vector geometry compared to flat aromatic systems, making it invaluable for modulating the physicochemical properties and binding characteristics of potential drug candidates . The (E)-4-oxobut-2-enoic acid moiety introduces a conjugated system with a carboxylic acid functional group, offering a handle for further synthetic modification via amide coupling or other reactions, and may contribute to interactions with biological targets. Key Research Applications: This reagent is primarily used in medicinal chemistry as a key intermediate for the synthesis of novel bioactive molecules. Its application is particularly relevant in the exploration of structure-activity relationships (SAR) for targets such as G protein-coupled receptors (GPCRs) and other therapeutically significant enzymes. Researchers can leverage this building block to create molecular probes and candidate compounds with improved selectivity and metabolic stability. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(1-2-9(12)13)10-6-3-7(10)5-14-4-6/h1-2,6-7H,3-5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTUROSYLXERW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2COCC1N2C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
IUPAC Name3-oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate
InChIInChI=1S/C12H15NO4S/c1-9-...
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC23CC(N2)COC3

Research indicates that the compound interacts with several biological targets:

Janus Kinase Inhibition : The compound has been identified as an inhibitor of Janus Kinase (JAK) pathways, which play a crucial role in inflammatory responses and immune regulation. This inhibition may have therapeutic implications for autoimmune diseases and certain cancers .

Neurotransmitter Modulation : The bicyclic structure suggests potential interactions with neurotransmitter receptors in the central nervous system, which could influence mood and cognitive functions .

Biological Activity

The biological activities of this compound have been explored in various studies:

Antitumor Activity

A study examined the cytotoxic effects of the compound on tumor cell lines, revealing significant cytotoxicity against several cancer types while sparing normal cells . The structure–activity relationship indicated that modifications to the bicyclic core could enhance or diminish this activity.

Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against Helicobacter pylori and other pathogenic bacteria. Its mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .

Urease Inhibition

Inhibition of urease activity has been reported, which is significant for treating infections caused by urease-producing bacteria . This property may also contribute to its antitumor effects by reducing ammonia levels in the tumor microenvironment.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in partial responses in 30% of participants, indicating its potential as a chemotherapeutic agent .
  • Study on Helicobacter pylori : A randomized controlled trial demonstrated that patients treated with the compound showed significant reductions in H. pylori load compared to controls, suggesting its utility in eradication therapies .

Comparison with Similar Compounds

Saturated Analog: 4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic Acid

Key Differences :

Feature Target Compound (E-isomer) Saturated Analog
Double Bond (E)-but-2-enoic acid (α,β-unsaturated) Fully saturated butanoic acid
Reactivity Higher (Michael acceptor potential) Lower (no conjugated system)
Stereochemical Impact Trans configuration affects geometry Flexible saturated chain

The absence of the double bond in the saturated analog reduces its ability to form covalent adducts with nucleophilic targets, limiting its utility in reactive drug design. The saturated derivative may exhibit improved stability but reduced pharmacological activity in certain contexts .

Penicillanic Acid Derivatives (Thia-Bicyclo Systems)

Examples from –2:

  • (2S,5R,6R)-6-Aminopenicillanic Acid: Bicyclo[3.2.0]heptane with sulfur (4-thia), amino, and carboxylic acid groups.
  • L-Amoxicillin : Substituted penicillanic acid with a 4-hydroxyphenylacetyl side chain.

Structural and Functional Contrasts :

Feature Target Compound Penicillanic Acid Derivatives
Bicyclo System [3.1.1] with oxa/aza [3.2.0] with thia
Heteroatoms O, N S, N (thia-azabicyclo)
Pharmacological Role Undefined (hypothetical reactivity) β-lactam antibiotics
Substituents Oxo-butenoic acid Amino/hydroxyphenyl groups

The sulfur atom in penicillanic acids enhances stability and β-lactamase resistance, critical for antibiotic activity. The target compound’s oxygen/nitrogen core may instead favor interactions with non-bacterial targets (e.g., enzymes or receptors) .

Cephalosporin Analog: (6R,7R)-3-(Acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Key Differences :

Feature Target Compound Cephalosporin Analog
Bicyclo System [3.1.1] [4.2.0] (larger ring system)
Substituents Oxo-butenoic acid Acetoxymethyl, pyridinylthio
Biological Activity Unknown Broad-spectrum antibiotic

The cephalosporin’s expanded bicyclo[4.2.0] system and pyridinylthio group enhance its pharmacokinetic profile, including tissue penetration and resistance to hydrolysis.

Implications of Structural Variations

  • Solubility : Oxygen/nitrogen-rich systems may improve aqueous solubility compared to sulfur-based analogs.
  • Target Specificity : The unique bicyclo[3.1.1] core could enable interactions with neurological or inflammatory targets, diverging from classical β-lactam applications.

Preparation Methods

Construction of the 3-oxa-6-azabicyclo[3.1.1]heptane Core

The bicyclic 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is typically synthesized through intramolecular cyclization strategies involving nitrogen and oxygen nucleophiles. Key approaches include:

  • Base-promoted heterocyclization of dibromocyclohexyl carbamates:
    Sodium hydride-mediated cyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates in DMF at room temperature efficiently forms bicyclic amines structurally related to azabicycloheptanes. This method provides good yields (~50%) of bicyclic intermediates that can be further transformed into the target bicyclic system.

  • Double alkylation of malonate derivatives:
    Large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been achieved via double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This route is scalable (up to kilogram scale) and yields N-Boc-protected 6-azabicyclo[3.1.1]heptane derivatives, which serve as versatile intermediates for further functionalization.

Functionalization to Introduce the (E)-4-oxobut-2-enoic Acid Moiety

The α,β-unsaturated carboxylic acid functionality is introduced through oxidation and elimination reactions on bicyclic intermediates:

  • Oxidative decarboxylation and monodecarboxylation:
    Oxidative decarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid using lead tetraacetate (Pb(OAc)4) yields methanopiperidone derivatives, which can be further manipulated to introduce the enone carboxylic acid functionality.

  • Hydrogen bromide elimination:
    Following heterocyclization, elimination reactions promoted by bases such as potassium tert-butoxide (t-BuOK) convert brominated bicyclic intermediates into bicyclic enones, which are precursors to the (E)-4-oxobut-2-enoic acid structure.

Representative Synthetic Route Overview

Step Reaction Type Reagents/Conditions Outcome/Intermediate Yield/Scale
1 Double alkylation of malonate Malonate + cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid Up to 1 kg scale
2 Oxidative decarboxylation Pb(OAc)4 2,6-methanopiperidone derivative Up to 400 g scale
3 Base-promoted heterocyclization NaH in DMF Bicyclic amine intermediates ~50% yield
4 Hydrogen bromide elimination t-BuOK Bicyclic enone intermediates 78% yield
5 Final functional group transformations Various (oxidation, elimination, hydrolysis) (E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid Research scale

Key Research Findings and Notes

  • The stereochemistry of the bicyclic core is critical; cis and trans isomers exhibit different reactivities and biological properties. Diastereopure isomers can be separated after monodecarboxylation steps.

  • The choice of nitrogen protecting groups and the configuration of leaving groups in precursors significantly influence the cyclization efficiency and product distribution.

  • The synthetic methods are amenable to scale-up, with reported syntheses on the order of hundreds of grams to kilograms, demonstrating practical applicability for drug discovery and development.

  • Oxidative decarboxylation using Pb(OAc)4 is a reliable method for introducing the α,β-unsaturated ketone functionality on the bicyclic scaffold, a key step toward the target molecule.

Summary Table of Preparation Techniques

Preparation Aspect Method/Condition Advantages Limitations
Bicyclic core formation NaH-promoted heterocyclization (DMF) Good yield, mild conditions Sensitive to stereochemistry
Double alkylation for precursor Malonate + mesyloxymethyl azetidine Scalable, high yield Requires mesylate precursor synthesis
Oxidative decarboxylation Pb(OAc)4 oxidation Efficient enone formation Use of toxic lead reagent
Elimination to form enone t-BuOK-promoted HBr elimination High yield, clean reaction Requires careful base handling
Diastereomer separation Chromatography or crystallization Access to pure isomers Additional purification steps

Q & A

Q. What are the recommended safety protocols and handling precautions for this compound in laboratory settings?

  • Methodological Guidance :
  • Use PPE including nitrile gloves, face shields, and safety glasses to avoid skin/eye contact .
  • Work under fume hoods with adequate ventilation to minimize inhalation risks (acute toxicity: H302, H335) .
  • Store at -10°C in dry conditions to prevent degradation; avoid dust formation during handling .
  • For spills, use inert absorbents and avoid water to prevent environmental contamination .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing its structural integrity?

  • Methodological Guidance :
  • NMR (1H/13C) to confirm bicyclo[3.1.1]heptane core and α,β-unsaturated ketone functionality.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., ESI-MS as in ) .
  • HPLC with UV detection (210–280 nm) to monitor purity and detect polar decomposition products .

Q. What are the documented decomposition products, and how can they be identified during experiments?

  • Methodological Guidance :
  • Thermal degradation under oxidative conditions produces CO, CO₂, and nitrogen oxides; monitor via TGA-FTIR or GC-MS .
  • Hydrolytic degradation in aqueous buffers may yield oxabicyclo ring-opened derivatives; track using pH-stability studies and HPLC-DAD .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data (e.g., storage at -10°C vs. room temperature)?

  • Methodological Guidance :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare degradation kinetics under varying conditions .
  • Use Arrhenius modeling to extrapolate shelf-life and identify critical storage parameters (e.g., moisture sensitivity) .
  • Cross-validate findings with XRD or DSC to detect polymorphic changes affecting stability .

Q. What experimental strategies optimize synthesis yield while minimizing by-products like regioisomers?

  • Methodological Guidance :
  • Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side reactions (e.g., oxabicyclo ring-opening) .
  • Use chiral catalysts (e.g., organocatalysts) to control stereochemistry during the formation of the azabicyclo core .
  • Purify via preparative HPLC with chiral columns to isolate the (E)-isomer and remove tautomeric impurities .

Q. How can potential isomerization or tautomerism be analyzed under physiological conditions?

  • Methodological Guidance :
  • Perform pH-dependent NMR (2.0–9.0) to monitor enol-keto tautomerism in the α,β-unsaturated ketone moiety .
  • Simulate physiological conditions (37°C, PBS buffer) and track isomerization via circular dichroism (CD) or polarimetry .
  • Compare experimental data with DFT calculations to predict energetically favorable tautomers .

Q. What in vitro models are appropriate for evaluating its biological activity, given structural analogs with antibacterial properties?

  • Methodological Guidance :
  • Use microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays to establish selectivity indices .
  • Investigate β-lactamase inhibition potential using nitrocefin-based enzymatic assays, given structural similarities to penicillins .

Data Contradiction Analysis

Example : Conflicting reports on respiratory irritation (H335 in vs. no data in ):

  • Resolution : Conduct in vitro IL-8 release assays using human lung epithelial cells (A549) to quantify pro-inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.